molecular formula C6H11ClO2S B1530792 2-Cyclobutylethane-1-sulfonyl chloride CAS No. 1699076-35-1

2-Cyclobutylethane-1-sulfonyl chloride

Cat. No.: B1530792
CAS No.: 1699076-35-1
M. Wt: 182.67 g/mol
InChI Key: GWIVVENTRFHWHS-UHFFFAOYSA-N
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Description

2-Cyclobutylethane-1-sulfonyl chloride is a chemical compound with the formula C6H11ClO2S . It is used in scientific research and finds applications in organic synthesis and pharmaceutical development.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 182.67 . Other specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Activation and Functionalization of Alkenes

One application involves the silyl radical-mediated activation of sulfonyl chlorides, including 2-Cyclobutylethane-1-sulfonyl chloride, for the synthesis of aliphatic sulfonamides from alkenes. This method facilitates the late-stage functionalization of molecules, generating complex sulfonamide-containing structures, such as cyclobutyl-spirooxindoles, which are of interest in medicinal chemistry (Hell et al., 2019).

Catalytic Sulfonation

Another significant application is the ruthenium-catalyzed meta sulfonation of 2-phenylpyridines, showcasing the ability of sulfonyl chlorides to undergo selective catalytic reactions. This process results in the formation of sulfones, a key functional group in pharmaceuticals and agrochemicals, demonstrating a novel approach to achieving atypical regioselectivity (Saidi et al., 2011).

Solid-Phase Synthesis

The solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones utilizing polymer-supported sulfonyl chloride highlights its utility in facilitating efficient and scalable syntheses of heterocyclic compounds. This approach emphasizes the role of sulfonyl chlorides in the development of new methodologies for drug discovery and development (Holte et al., 1998).

Synthesis of Fluorescence Sensors

Sulfonyl chlorides are pivotal in synthesizing water-soluble sulfonato-Salen-type ligands, serving as highly selective and sensitive fluorescence sensors for Cu2+ detection in water and living cells. This illustrates the compound's contribution to environmental monitoring and biological research (Zhou et al., 2012).

Novel Cycloadditions

Novel applications in [2+4] cycloadditions reveal the utility of N-sulfonyl-alkylamines derived from sulfamoyl chlorides for generating cycloadducts. This demonstrates the role of sulfonyl chlorides in synthetic organic chemistry, facilitating the creation of complex molecular architectures (Tornus & Schaumann, 1996).

Safety and Hazards

2-Cyclobutylethane-1-sulfonyl chloride is classified as a dangerous substance. It has a hazard statement code of H314, indicating that it causes severe skin burns and eye damage . The signal word for this substance is “Danger” and it falls under hazard class 8 .

Properties

IUPAC Name

2-cyclobutylethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2S/c7-10(8,9)5-4-6-2-1-3-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIVVENTRFHWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1699076-35-1
Record name 2-cyclobutylethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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